cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one
Description
cis-6-(Hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one is a bicyclic heterocyclic compound featuring a fused pyrrolo-oxazine scaffold. The "cis" designation refers to the spatial arrangement of the hydroxymethyl group relative to the oxygen atom in the oxazinone ring. This structural motif is significant in medicinal chemistry due to its presence in bioactive molecules, particularly those targeting neurological and antimicrobial pathways .
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(6S,8aS)-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one |
InChI |
InChI=1S/C8H13NO3/c10-3-6-1-2-7-4-12-5-8(11)9(6)7/h6-7,10H,1-5H2/t6-,7-/m0/s1 |
InChI Key |
OKLJKZVDTFQLPC-BQBZGAKWSA-N |
Isomeric SMILES |
C1C[C@H](N2[C@@H]1COCC2=O)CO |
Canonical SMILES |
C1CC(N2C1COCC2=O)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy and Key Intermediates
The preparation of this compound typically involves constructing the fused bicyclic pyrrolo-oxazinone ring system through intramolecular nucleophilic reactions starting from suitably functionalized tetrahydroisoquinoline or related precursors. A common approach uses oxiranyl (epoxide) intermediates that undergo regio- and diastereoselective ring-opening and cyclization to form the target heterocycle.
Key intermediates : Oxiranylmethyl derivatives of tetrahydroisoquinolines serve as crucial substrates. These intermediates are synthesized from tetrahydroisoquinolines and 3-substituted (oxiran-2-yl)methyl 4-toluenesulfonates, which enable subsequent intramolecular cyclizations.
Reaction conditions : Strong bases such as lithium diisopropylamide (LiDA) or lithium tetramethylpiperidide (LiTMP) are employed at low temperatures (around −78 °C) to induce deprotonation and promote intramolecular nucleophilic attack on the oxirane ring, facilitating ring closure.
Superbase-Induced Intramolecular Cyclization
A pivotal method for preparing the cis-configured pyrrolo-oxazinone involves the use of superbases to deprotonate specific positions on the precursor molecule, followed by intramolecular nucleophilic attack on the oxirane ring.
- A solution of tert-butoxide in tetrahydrofuran (THF) is cooled to −78 °C under nitrogen atmosphere.
- Diisopropylamine and butyllithium are added sequentially to generate the superbase mixture.
- The oxiranyl precursor is added dropwise, and the reaction is stirred at −78 °C for 2 hours.
- The reaction mixture is quenched with water and extracted with diethyl ether.
- The organic phase is washed, dried, concentrated, and purified by flash chromatography to isolate the cyclized product.
Yields and Diastereoselectivity:
| Entry | Reactant | Substituents (R3, R4) | Yield (%) | Product Type |
|---|---|---|---|---|
| 1 | 5 | H, H | 98 | cis-pyrrolotetrahydroisoquinoline |
| 2 | 5 | 6-OMe, 7-OMe | 88 | cis-pyrrolotetrahydroisoquinoline |
| ... | ... | ... | ... | ... |
This table exemplifies the high yields (up to 98%) and stereoselectivity favoring the cis isomer in most cases.
Boron Trifluoride Complex-Mediated Cyclization
An alternative method uses boron trifluoride (BF3) complexes of N-oxiranylmethyltetrahydroisoquinolines, which upon treatment with lithium tetramethylpiperidide (LiTMP), undergo regioselective deprotonation and intramolecular nucleophilic attack to form azetidine or pyrrolidine-fused tricyclic products.
- This method tends to favor the formation of cis isomers exclusively.
- The reaction pathway involves initial coordination of BF3 to the oxirane oxygen, increasing electrophilicity and directing nucleophilic attack.
- The resulting compounds are isolated after flash chromatography, albeit sometimes in lower yields due to side products such as triphenylmethanol.
Mechanistic Insights from Quantum-Chemical Studies
Computational studies support the experimental findings by elucidating the preferred deprotonation sites and nucleophilic attack pathways:
- Deprotonation at the C4 position leads to more stable anions and kinetically favored intramolecular nucleophilic attack on the closer oxirane carbon, producing trans-pyrrolidinotetrahydroisoquinolines.
- BF3 complexes favor deprotonation at the benzylic C1 position, leading to cis-azetotetrahydroisoquinoline derivatives.
- The stereochemical outcome is controlled by the transition state energies, with the cis isomer generally favored in BF3-mediated reactions and the trans isomer in superbase-induced reactions.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Product Configuration | Yield Range (%) | Notes |
|---|---|---|---|---|
| Superbase-Induced Cyclization | LiDA, KOtBu, THF, −78 °C | Mostly cis (major) | 66–98 | High stereoselectivity, flash chromatography |
| BF3 Complex-Mediated Cyclization | BF3 complex, LiTMP, low temperature | Exclusively cis | Moderate | Some side products, requires careful workup |
| Reductive Amination/Alkylation | EDC coupling, K2CO3, reflux | Variable | Moderate | Used for scaffold modification and analogues |
| Neber Rearrangement | HBr assisted O-demethylation, reductive amination | Analogues | Variable | Alternative approach for related compounds |
Chemical Reactions Analysis
Types of Reactions: cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The oxazine ring can be reduced to form a more saturated heterocyclic structure.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while reduction of the oxazine ring can produce a more saturated heterocycle .
Scientific Research Applications
cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
8-Phenyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-one
- Structural Differences : Replacement of the hydroxymethyl group with a phenyl substituent.
- Physicochemical Properties :
- Synthesis : Prepared via one-step flash vacuum thermolysis (FVT), contrasting with multi-step routes for hydroxymethyl derivatives.
Methyl 7,8-di(1H-indol-3-yl)-1-oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate
- Functional Groups : Incorporates indole moieties and a carboxylate ester.
- Biological Relevance : Indole groups may confer fluorescence or receptor-binding capabilities absent in the hydroxymethyl analog.
Comparison with Heterocyclic Compounds Containing Different Ring Systems
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core Structure : Tetrahydroimidazopyridine vs. pyrrolo-oxazine.
- Electron Effects: Nitrophenyl and cyano groups are electron-withdrawing, increasing electrophilicity compared to the electron-donating hydroxymethyl group.
- Melting Point : 243–245°C, suggesting higher thermal stability due to extended conjugation .
Coumarin-Pyrimidinone Derivatives
- Hybrid Systems: Coumarin (fluorescent chromophore) fused with pyrimidinone.
- Applications: Potential use in optoelectronic materials, unlike the hydroxymethyl-pyrrolo-oxazine, which is more likely explored for pharmacological activity.
Conformational and Crystallographic Analysis
Biological Activity
cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one (CAS: 2820537-04-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including antitumor properties and mechanisms of action.
The chemical structure of this compound is characterized by a bicyclic framework that includes a pyrrolidine and oxazine moiety. Its molecular formula is , and it exhibits a purity of approximately 97% in commercial preparations .
Antitumoral Activity
Research has indicated that compounds similar to this compound may possess significant antitumor activity. A study focusing on related compounds demonstrated their efficacy against human thyroid cancer cell lines (FTC-133 and 8305C). The mechanism involved promoting apoptosis through the activation of the caspase pathway and inducing DNA fragmentation .
Table 1: Antitumoral Effects on Thyroid Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | FTC-133 | 25 | Apoptosis via caspase activation |
| Compound B | 8305C | 30 | DNA fragmentation |
| cis-6-HM | FTC-133 | TBD | TBD |
| cis-6-HM | 8305C | TBD | TBD |
Note: TBD = To Be Determined.
The biological activity of this compound can be attributed to its interaction with various cellular pathways. It is hypothesized that the compound may influence glycosidase activity due to its structural similarity to iminosugars known for their therapeutic potential in cancer treatment .
Case Studies
A notable case study involved the synthesis and evaluation of related pyrrolidine-containing compounds. These studies highlighted the importance of structural modifications in enhancing biological activity. For instance, modifications at specific positions on the pyrrolidine ring were shown to significantly alter the compound's efficacy against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
